6-mercaptopyridin-2-ol
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Overview
Description
2(1H)-Pyridinone, 6-mercapto- is a heterocyclic compound that features a pyridinone ring with a mercapto group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Pyridinone, 6-mercapto- typically involves the introduction of a mercapto group into a pyridinone ring. One common method is the reaction of 2(1H)-pyridinone with thiourea in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of 2(1H)-Pyridinone, 6-mercapto- may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: 2(1H)-Pyridinone, 6-mercapto- can undergo oxidation reactions to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: It can participate in nucleophilic substitution reactions, where the mercapto group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2(1H)-Pyridinone, 6-mercapto- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in metal coordination complexes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as self-assembled monolayers for surface modification.
Mechanism of Action
The mechanism of action of 2(1H)-Pyridinone, 6-mercapto- involves its interaction with various molecular targets. The mercapto group can form strong bonds with metal ions, making it a potent ligand in coordination chemistry. Additionally, its ability to undergo redox reactions allows it to modulate biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
6-Mercaptopurine: A purine analog used in the treatment of leukemia.
6-Mercapto-1-hexanol: Used in surface modification and biosensor applications.
Mercapto-coumarins: Known for their fluorescence properties and applications in materials science.
Uniqueness: 2(1H)-Pyridinone, 6-mercapto- is unique due to its specific combination of a pyridinone ring and a mercapto group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to participate in a variety of chemical reactions and its potential therapeutic properties set it apart from other similar compounds.
Properties
IUPAC Name |
6-sulfanyl-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NOS/c7-4-2-1-3-5(8)6-4/h1-3H,(H2,6,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNOKCSWORMVTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1)S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NOS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.17 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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